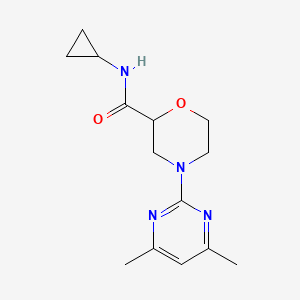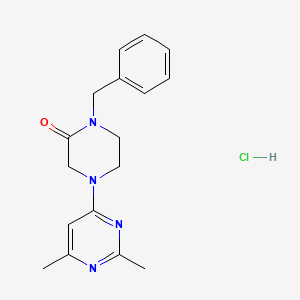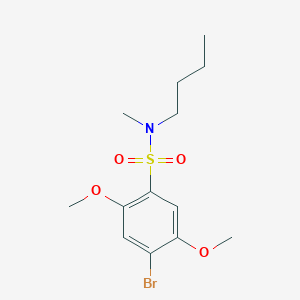![molecular formula C19H22ClN3O2 B12267311 2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one](/img/structure/B12267311.png)
2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one is a complex organic compound that features a combination of chlorophenoxy, pyridine, and piperidine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one can undergo various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Applications De Recherche Scientifique
2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects . The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
What sets 2-(4-Chlorophenoxy)-1-{4-[methyl(pyridin-2-yl)amino]piperidin-1-yl}ethan-1-one apart from similar compounds is its unique combination of functional groups, which allows for a broader range of chemical reactions and biological interactions. This makes it a versatile compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C19H22ClN3O2 |
|---|---|
Poids moléculaire |
359.8 g/mol |
Nom IUPAC |
2-(4-chlorophenoxy)-1-[4-[methyl(pyridin-2-yl)amino]piperidin-1-yl]ethanone |
InChI |
InChI=1S/C19H22ClN3O2/c1-22(18-4-2-3-11-21-18)16-9-12-23(13-10-16)19(24)14-25-17-7-5-15(20)6-8-17/h2-8,11,16H,9-10,12-14H2,1H3 |
Clé InChI |
LZYATKGXPFCVRE-UHFFFAOYSA-N |
SMILES canonique |
CN(C1CCN(CC1)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-3-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}pyrazine](/img/structure/B12267233.png)
![4-[4-(3-Methanesulfonylpyridin-2-yl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine](/img/structure/B12267234.png)
![2-(2-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-oxoethyl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B12267239.png)
![1-{4-[(1-{3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B12267247.png)

![N,N,4-trimethyl-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-2-amine](/img/structure/B12267259.png)
![4-[2-(4-{1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12267266.png)
![N-(1-{thieno[3,2-d]pyrimidin-4-yl}piperidin-3-yl)cyclopropanecarboxamide](/img/structure/B12267270.png)
![N-methyl-N-[1-(pyridin-2-yl)azetidin-3-yl]-5-(trifluoromethyl)pyridin-2-amine](/img/structure/B12267271.png)
![4-[4-(4,4-Difluoropiperidine-1-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12267274.png)

![5-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B12267290.png)
![2-[3-(Morpholine-4-carbonyl)piperidin-1-yl]quinoline](/img/structure/B12267293.png)

